REACTION_CXSMILES
|
N.[CH3:2][CH2:3][CH2:4][CH2:5][O:6]CCO.[CH2:10]([OH:14])[CH:11](O)[CH3:12].[C:15]1(C=C[CH:21]=[C:19]([OH:20])[C:17]=1[OH:18])[OH:16]>[O-2].[O-2].[Ti+4].O>[CH:21]1[C:3]2[CH:2]=[CH:12][CH:11]=[C:10]([OH:14])[C:5](=[O:6])[C:4]=2[C:15]([OH:16])=[C:17]([OH:18])[C:19]=1[OH:20] |f:4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=C(O)C(O)=CC=C1
|
Name
|
Ti
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Ti+4]
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
oxidative polymer
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
CCCCOCCO
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C(C)O)O
|
Name
|
250
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
TiO2 grind
|
Type
|
CUSTOM
|
Details
|
to form a paint
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C2=C(C(=C(C1O)O)O)C(=O)C(=CC=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |